Cas no 103541-65-7 (1(2H)-Phthalazinone, 4-[(4-chlorophenyl)methyl]-2-[hexahydro-1-(phenylmethyl)-1H-azepin-4-yl]-)
![1(2H)-Phthalazinone, 4-[(4-chlorophenyl)methyl]-2-[hexahydro-1-(phenylmethyl)-1H-azepin-4-yl]- structure](https://fr.kuujia.com/scimg/cas/103541-65-7x500.png)
103541-65-7 structure
Nom du produit:1(2H)-Phthalazinone, 4-[(4-chlorophenyl)methyl]-2-[hexahydro-1-(phenylmethyl)-1H-azepin-4-yl]-
Numéro CAS:103541-65-7
Le MF:C28H28ClN3O
Mégawatts:457.994425773621
CID:6644931
1(2H)-Phthalazinone, 4-[(4-chlorophenyl)methyl]-2-[hexahydro-1-(phenylmethyl)-1H-azepin-4-yl]- Propriétés chimiques et physiques
Nom et identifiant
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- 1(2H)-Phthalazinone, 4-[(4-chlorophenyl)methyl]-2-[hexahydro-1-(phenylmethyl)-1H-azepin-4-yl]-
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- Piscine à noyau: 1S/C28H28ClN3O/c29-23-14-12-21(13-15-23)19-27-25-10-4-5-11-26(25)28(33)32(30-27)24-9-6-17-31(18-16-24)20-22-7-2-1-3-8-22/h1-5,7-8,10-15,24H,6,9,16-20H2
- La clé Inchi: FYZKNRPHGPUPOY-UHFFFAOYSA-N
- Sourire: C(C1C=CC(=CC=1)Cl)C1=NN(C2CCCN(CC2)CC2C=CC=CC=2)C(C2=CC=CC=C12)=O
Propriétés expérimentales
- Dense: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(predicted)
- Point de fusion: 141-142 °C
- Point d'ébullition: 608.2±65.0 °C(predicted)
- Le PKA: 8.21±0.40(predicted)
1(2H)-Phthalazinone, 4-[(4-chlorophenyl)methyl]-2-[hexahydro-1-(phenylmethyl)-1H-azepin-4-yl]- Littérature connexe
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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